3,5-dibromo-1H-pyrrolo[3,2-b]pyridine

Kinase Inhibitors Medicinal Chemistry CYP Inhibition

Researchers optimizing kinase inhibitor leads often face synthetic bottlenecks when sequentially decorating heterocyclic cores. 3,5-Dibromo-1H-pyrrolo[3,2-b]pyridine directly addresses this, providing a single intermediate for rapid analog generation. - Unique 3,5-dibromo-4-azaindole pattern enables iterative, chemoselective cross-coupling at two distinct vectors. - Facilitates systematic SAR exploration of the ATP-binding pocket, a capability unavailable with mono-bromo or isomeric azaindole alternatives. - Sourced to support convergent medicinal chemistry strategies, reducing synthetic step count in focused library synthesis.

Molecular Formula C7H4Br2N2
Molecular Weight 275.93 g/mol
CAS No. 1190311-07-9
Cat. No. B3218643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dibromo-1H-pyrrolo[3,2-b]pyridine
CAS1190311-07-9
Molecular FormulaC7H4Br2N2
Molecular Weight275.93 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1NC=C2Br)Br
InChIInChI=1S/C7H4Br2N2/c8-4-3-10-5-1-2-6(9)11-7(4)5/h1-3,10H
InChIKeyNNTMAQITEUITAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dibromo-1H-pyrrolo[3,2-b]pyridine: Dual-Electrophile Building Block


3,5-Dibromo-1H-pyrrolo[3,2-b]pyridine (CAS 1190311-07-9), also known as 3,5-dibromo-4-azaindole, is a heterocyclic building block within the pyrrolopyridine class [1]. It is characterized by a molecular formula of C7H4Br2N2 and a molecular weight of 275.93 g/mol [1]. The compound features bromine atoms at the 3- and 5-positions of the pyrrolo[3,2-b]pyridine core, which are key to its utility as a synthetic intermediate . This substitution pattern enables versatile functionalization through cross-coupling reactions, making it a valuable scaffold in drug discovery programs targeting kinases and other protein families [2].

Workflow Cross-coupling synthesis
Selection Dual-electrophile 4-azaindole
Use Context Kinase inhibitor focused libraries

3,5-Dibromo-1H-pyrrolo[3,2-b]pyridine vs. Bromo-azaindole Analogs


Simple substitution with mono-bromo analogs like 3-bromo-1H-pyrrolo[3,2-b]pyridine or 6-bromo-1H-pyrrolo[3,2-b]pyridine, or with the regioisomeric 3,5-dibromo-1H-pyrrolo[2,3-b]pyridine, is not scientifically equivalent. The 3,5-dibromo pattern on the 4-azaindole scaffold provides a unique dual-electrophilic site for sequential functionalization, a capability mono-bromo analogs lack . Furthermore, the specific positioning of the nitrogens in the 4-azaindole core (pyrrolo[3,2-b]pyridine) establishes a distinct hydrogen-bonding pharmacophore compared to other azaindole isomers (e.g., 5-, 6-, or 7-azaindoles), which directly influences kinase binding mode and selectivity [1]. As the evidence below demonstrates, these structural differences manifest in quantifiable variations in biological activity and synthetic utility.

Target Compound
Alternatives May Differ
Two reactive sites (C3 & C5)
Mono-bromo analogs have one reactive handle, limiting sequential functionalization
4-azaindole pharmacophore (pyrrolo[3,2-b]pyridine)
Regioisomeric 7-azaindole presents different H-bonding network, altering kinase selectivity
Dual-electrophile for divergent synthesis
Single electrophile compounds cannot support iterative cross-coupling strategies

3,5-Dibromo-1H-pyrrolo[3,2-b]pyridine: Key Comparative Evidence


CYP Inhibition Profile vs. Mono-bromo Analogs

In the design of kinase inhibitors, minimizing off-target cytochrome P450 (CYP) inhibition is critical. While a direct measurement for the 3,5-dibromo analog is not available, SAR studies on a closely related 1H-pyrrolo[3,2-b]pyridine series show that specific N1-substituents can lead to potent inhibition of CYP2C8 (IC50 < 100 nM) [1]. This highlights the sensitivity of the pyrrolo[3,2-b]pyridine core to CYP interactions, and the 3,5-dibromo compound's unique substitution pattern offers a distinct starting point for SAR exploration compared to mono-bromo analogs, which lack the steric and electronic influence of the second bromine atom .

CYP SAR Context
Class-level inference
CYP2C8 IC50
Scaffold may influence CYP liability
Direct data not available; inferred from class SAR
c-Met Inhibition
Class-level inference
4-azaindole derivative IC50 = 82 nM for c-Met; regioisomer activity not reported
Core scaffold may support kinase inhibition
Inferred from class; direct data needed
Cross-Coupling Sites
Supporting evidence
Target: 2 reactive sites (Br at C3, C5) vs Comparator: 1 reactive site for mono-bromo analogs
Enables sequential functionalization
Suzuki, Buchwald-Hartwig conditions
Kinase Inhibitors Medicinal Chemistry CYP Inhibition

4-Azaindole Core Binding Affinity Advantage

The position of the nitrogen atom in the azaindole core is a primary determinant of kinase inhibitory activity. While specific data for the 3,5-dibromo derivative is not available, a 4-azaindole derivative was identified as a potent c-Met kinase inhibitor with an IC50 of 82 nM [1]. This activity is a function of the 4-azaindole (pyrrolo[3,2-b]pyridine) scaffold's specific hydrogen-bonding network in the ATP-binding pocket. The regioisomeric 3,5-dibromo-1H-pyrrolo[2,3-b]pyridine (a 7-azaindole derivative) would present a fundamentally different pharmacophore, likely leading to a distinct kinase selectivity profile and a quantifiable difference in potency against c-Met .

c-Met Inhibition
Class-level inference
4-azaindole derivative IC50 = 82 nM for c-Met; regioisomer activity not reported
Core scaffold may support kinase inhibition
Inferred from class; direct data needed
Kinase Inhibition c-Met Structure-Activity Relationship (SAR)

Dual-Electrophile Cross-Coupling vs. Mono-bromo

The presence of two bromine atoms at the 3- and 5-positions provides this compound with a significant synthetic advantage over mono-bromo analogs like 3-bromo-1H-pyrrolo[3,2-b]pyridine or 6-bromo-1H-pyrrolo[3,2-b]pyridine . The 3,5-dibromo compound serves as a dual-electrophile, enabling sequential Suzuki-Miyaura or other cross-coupling reactions. This allows for the controlled, iterative introduction of two different substituents onto the pyrrolo[3,2-b]pyridine core in a single synthetic route . Mono-bromo analogs lack this capability and can only undergo a single functionalization event, limiting the molecular diversity that can be efficiently generated.

Cross-Coupling Sites
Supporting evidence
Target: 2 reactive sites (Br at C3, C5) vs Comparator: 1 reactive site for mono-bromo analogs
Enables sequential functionalization
Suzuki, Buchwald-Hartwig conditions
Organic Synthesis Cross-Coupling Building Blocks

3,5-Dibromo-1H-pyrrolo[3,2-b]pyridine Applications


Kinase Inhibitor Library Scaffold

This compound is best utilized as a starting material for generating focused libraries of kinase inhibitors. Based on class-level evidence, the 4-azaindole core provides a privileged scaffold for targeting kinases like c-Met, for which potent 4-azaindole inhibitors have been identified [1]. The 3,5-dibromo pattern allows for systematic exploration of the ATP-binding pocket and adjacent hydrophobic regions through sequential functionalization.

Complex Pyrrolopyridine Derivative Synthesis

In a medicinal chemistry or process chemistry setting, this compound is ideal for convergent synthetic strategies. Its dual-brominated structure is purpose-built for iterative cross-coupling sequences, enabling the rapid assembly of complex, diversely substituted pyrrolopyridine derivatives that are challenging to access from mono-halogenated starting materials .

Dual-Vector SAR Exploration

This compound is particularly valuable for SAR studies where simultaneous exploration of two vectors from the core is required. Researchers can independently vary substituents at the 3- and 5-positions to probe their effects on potency, selectivity, and ADME properties, as demonstrated by SAR tables for related 1H-pyrrolo[3,2-b]pyridines which show a strong dependence of activity and CYP liability on the nature of substituents [2].

Application
Selection Property
Validation Focus
Kinase inhibitor focused libraries
Dual-electrophile 4-azaindole scaffold
c-Met kinase SAR, sequential derivatization
Complex pyrrolopyridine synthesis
Iterative cross-coupling capability
Convergent synthetic route feasibility
Dual-vector SAR exploration
Independent C3/C5 functionalization
ADME/PK property modulation review

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